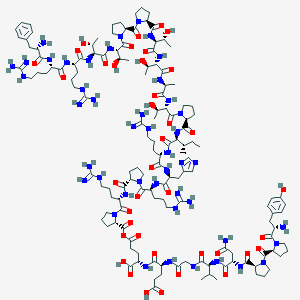![molecular formula C26H36Cl2N4O4 B024568 3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride CAS No. 110465-03-7](/img/structure/B24568.png)
3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, making it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride involves multiple steps. One common method starts with the reaction of benzaldehyde cyanohydrin with urea, which displaces the hydroxyl group of the cyanohydrin. The intermediate formed is then treated with hydrochloric acid to convert the urea nitrogen to a nitrile. This imine is hydrolyzed to form phenylhydantoin. Finally, alkylation with ethyl iodide yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions typically result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has applications in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, thereby exerting its effects on the nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenytoin: A widely used anticonvulsant with a similar structure but different pharmacological properties.
Ethotoin: Another anticonvulsant with a structure closely related to the compound but with distinct differences in activity and toxicity.
Uniqueness
3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride is unique due to its specific structural features and the presence of multiple functional groups. These characteristics contribute to its diverse range of applications and its potential for further research and development.
Propriétés
Numéro CAS |
110465-03-7 |
|---|---|
Formule moléculaire |
C26H36Cl2N4O4 |
Poids moléculaire |
539.5 g/mol |
Nom IUPAC |
3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C26H34N4O4.2ClH/c1-2-29-24(33)26(21-9-5-3-6-10-21,22-11-7-4-8-12-22)30(25(29)34)20-23(32)19-28-15-13-27(14-16-28)17-18-31;;/h3-12,23,31-32H,2,13-20H2,1H3;2*1H |
Clé InChI |
VHTLFWWVOZEJCM-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(N(C1=O)CC(CN2CCN(CC2)CCO)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
SMILES canonique |
CCN1C(=O)C(N(C1=O)CC(CN2CCN(CC2)CCO)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Synonymes |
1-(4-(2-Hydroxyethyl)-1-piperazine-2-propanolo)-3-ethyl-5,5-diphenylhy dantoin 2HCl hydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















